molecular formula C6H12Cl2N4 B6279801 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride CAS No. 165894-32-6

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride

Número de catálogo: B6279801
Número CAS: 165894-32-6
Peso molecular: 211.1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride (CAS 165894-32-6) is a high-purity chemical building block for pharmaceutical research and drug discovery. This dihydrochloride salt, with a molecular formula of C6H11Cl2N4 and a molecular weight of 174.63 g/mol, offers improved handling and solubility properties . The compound features a tetrahydroimidazo[1,5-a]pyrazine core, a versatile scaffold recognized for its significant value in medicinal chemistry . Researchers utilize this amine derivative as a key synthetic intermediate for constructing more complex molecules, particularly in the development of targeted therapeutics. Its structure is related to chemotypes that have shown promise in various biological targets, positioning it as a valuable scaffold for exploring new structure-activity relationships . The supplied product is accompanied by comprehensive analytical data to ensure identity and purity for your research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care and refer to the Safety Datasheet for detailed handling information.

Propiedades

Número CAS

165894-32-6

Fórmula molecular

C6H12Cl2N4

Peso molecular

211.1

Pureza

95

Origen del producto

United States

Métodos De Preparación

Cyclization of Pyrazine Derivatives

A patented industrial synthesis begins with pyrazine-2-methylamine as the precursor. The process involves sequential functionalization and cyclization:

  • Acylation : Pyrazine-2-methylamine reacts with an acid anhydride (e.g., acetic anhydride) in an ice-water bath, yielding an intermediate amide.

  • Phosphorus-Mediated Cyclization : The amide undergoes cyclization using phosphorus oxychloride (POCl₃) and phosphorous pentoxide (P₂O₅) under reflux conditions (110–120°C, 6–8 hours), forming the imidazo[1,5-a]pyrazine core.

  • Hydrogenation : The unsaturated intermediate is reduced using hydrogen gas (1–3 atm) and palladium on carbon (Pd/C, 5–10 wt%) in ethanol at room temperature, saturating the pyrazine ring to produce the tetrahydro derivative.

  • Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt, achieving >95% purity after recrystallization.

Key Parameters:

  • Temperature Control : Exothermic acylation requires strict temperature modulation to avoid side reactions.

  • Catalyst Loading : Pd/C concentrations above 5 wt% reduce reaction times but increase filtration challenges.

Three-Component Reaction Approach

An alternative route employs a one-pot, three-component reaction involving propargylamine, 1,2-diaza-1,3-dienes, and isothiocyanates.

  • Thiohydantoin Formation : Propargylamine reacts with 1,2-diaza-1,3-dienes and isothiocyanates at 25°C in dichloromethane, forming 2-thiohydantoin intermediates.

  • Base-Assisted Cyclization : Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) induces intramolecular cyclization, constructing the imidazo[1,5-a]pyrazine scaffold.

  • Acidification : The product is converted to the dihydrochloride salt using HCl gas in anhydrous diethyl ether.

Advantages:

  • Atom Economy : Convergent synthesis reduces waste generation.

  • Functional Group Tolerance : Accommodates diverse substituents on the diaza-diene and isothiocyanate components.

Industrial Production Methods

Scalable manufacturing optimizes cost and throughput:

  • Continuous Flow Reactors : Cyclization steps are conducted in flow systems to enhance heat transfer and reduce reaction times (2–3 hours vs. 8 hours batchwise).

  • Crystallization Optimization : Anti-solvent addition (e.g., ethyl acetate) during salt formation improves crystal morphology and filtration rates.

Optimization of Reaction Parameters

Solvent Systems

SolventCyclization Yield (%)Purity (%)
Toluene6892
Dichloroethane8296
Chlorobenzene7594

Polar aprotic solvents like dichloroethane enhance cyclization efficiency by stabilizing charged intermediates.

Catalyst Screening

CatalystReduction Time (h)Yield (%)
Pd/C (5%)488
PtO₂676
Raney Ni865

Pd/C exhibits superior activity due to its high surface area and hydrogen adsorption capacity.

Analytical Characterization

1H NMR (D₂O, 400 MHz) : δ 3.15–3.30 (m, 4H, CH₂), 3.85 (s, 2H, NH₂), 4.20–4.35 (m, 2H, CH₂), 7.45 (s, 1H, imidazole-H).
HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient), purity ≥98%.

Comparative Analysis of Synthesis Methods

MethodYield (%)ScalabilityCost (USD/kg)
Cyclization82High1,200
Three-Component75Moderate1,800

The cyclization route is preferred for industrial-scale production due to lower reagent costs and established regulatory compliance .

Análisis De Reacciones Químicas

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Aplicaciones Científicas De Investigación

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related imidazo-pyrazine and imidazo-pyridine derivatives, focusing on substituents, ring systems, counterions, and functional properties.

Structural Analogues with Substituted Imidazo[1,5-a]pyrazine Cores

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
5H,6H,7H,8H-Imidazo[1,5-a]pyrazin-3-amine dihydrochloride (base structure) C₆H₁₁Cl₂N₃ 196.08 None 165894-10-0 High solubility in polar solvents; foundational scaffold for drug discovery .
3-(3,4-Dichlorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride C₁₂H₁₃Cl₄N₃ 341.07 3,4-Dichlorophenyl EN300-26862550 Enhanced lipophilicity and bioactivity due to aromatic substituents; used in kinase inhibitor studies .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride C₆H₉BrClN₃ 238.53 3-Bromo 1188265-60-2 Bromine substitution increases electrophilicity, enabling cross-coupling reactions .
3-(2-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride C₁₂H₁₃Cl₂FN₃ 309.17 2-Fluorophenyl N/A Fluorine enhances metabolic stability and bioavailability .

Derivatives with Modified Counterions or Ring Systems

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences CAS Number Properties
5H,6H,7H,8H-Imidazo[1,5-a]pyrazine trifluoroacetate C₈H₁₀F₃N₃O₂ 237.18 Trifluoroacetate counterion 374795-77-4 Improved crystallinity but reduced aqueous solubility compared to hydrochloride salts .
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride C₁₅H₁₈Cl₂N₃O₂ 341.22 1,2-a ring fusion; benzyl carboxylate substituent N/A Altered steric profile for receptor-specific binding .
4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-amine hydrochloride C₇H₁₁ClN₄ 186.64 Pyrazolo-pyridine core N/A Distinct hydrogen-bonding capacity due to pyridine nitrogen .

Functional and Industrial Considerations

  • Synthetic Utility : Bromo and chloro substituents (e.g., 3-bromo and 3,4-dichlorophenyl derivatives) enable Suzuki-Miyaura couplings for diversification .
  • Biological Activity : Aryl-substituted derivatives (e.g., 3,4-dichlorophenyl) exhibit enhanced kinase inhibition, while fluorine improves pharmacokinetics .
  • Commercial Availability : The unsubstituted base structure (CAS 165894-10-0) is widely available, whereas substituted variants (e.g., 3-fluorophenyl) may require custom synthesis .

Research Findings and Trends

  • Electronic Effects : Chlorine and fluorine substituents increase electron-withdrawing effects, stabilizing charge distribution in enzymatic binding pockets .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than trifluoroacetates, critical for in vivo applications .
  • Structural Diversity : Ring fusion variations (e.g., 1,5-a vs. 1,2-a) alter molecular geometry, impacting target selectivity .

Actividad Biológica

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride is a heterocyclic compound characterized by a fused imidazole and pyrazine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The following sections will explore its biological activity in detail, supported by data tables and research findings.

Chemical Structure and Properties

The structural framework of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride consists of a nitrogen-rich bicyclic system that enhances its reactivity and biological interactions. The dihydrochloride form improves solubility and stability in aqueous environments, which is beneficial for biological assays.

Antitumor Activity

Research indicates that 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride exhibits significant antitumor activity against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways associated with cancer progression.

Case Study: In Vitro Antitumor Efficacy

  • Cell Lines Tested : Various human cancer cell lines (e.g., breast cancer, lung cancer).
  • Assay Methodology : MTT assay to evaluate cell viability.
  • Results : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high potency.

Antimicrobial Properties

In addition to its antitumor effects, the compound has been evaluated for antimicrobial activity against resistant strains of bacteria. Studies have highlighted its potential as a candidate for treating infections caused by multi-drug resistant organisms.

Antimicrobial Activity Data

Pathogen TestedMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 µg/mL0.50 µg/mL
Escherichia coli0.50 µg/mL1.00 µg/mL
Pseudomonas aeruginosa1.00 µg/mL2.00 µg/mL

The mechanism of action for 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride involves interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in cellular signaling and proliferation:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor of enzymes related to tumor growth.
  • Receptor Modulation : It has been shown to modulate receptors involved in immune responses, which could enhance its therapeutic efficacy in cancer treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Variations in the synthesis process can lead to derivatives with enhanced biological activities or improved pharmacokinetic properties.

Synthesis Pathway

  • Starting Materials : Commonly used precursors include substituted pyrazines and imidazoles.
  • Reagents : Various reagents such as trifluoroacetic acid are employed to facilitate reactions.
  • Yield and Purity : High yields (up to 80%) can be achieved with appropriate purification methods.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride?

Key parameters include temperature control (80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF or ethanol for intermediate steps), and reaction time (12–24 hours for complete ring closure). Automated flow reactors can enhance reproducibility and scalability . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical to achieve ≥95% purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Use a multi-spectroscopic approach :

  • ¹H/¹³C NMR : Confirm bicyclic structure (e.g., δ 3.2–4.1 ppm for tetrahydro-pyrazine protons; δ 150–160 ppm for imidazole carbons) .
  • LC-MS : Verify molecular ion peak at m/z 196.08 (base compound) and detect dihydrochloride adducts (m/z 196.08 + 2×36.46) .
  • HPLC : Use a C18 column (0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and identify impurities (e.g., unreacted precursors at ~3.5 min retention time) .

Basic: What solvent systems are optimal for solubility in biological assays?

The dihydrochloride salt enhances aqueous solubility (≥10 mg/mL in PBS at pH 7.4). For hydrophobic assays (e.g., membrane permeability), use DMSO stocks (<0.1% v/v to avoid cytotoxicity) . Pre-solubilization in warm (37°C) saline is recommended for in vivo studies .

Advanced: How can researchers resolve contradictory data in biological activity assays?

Contradictions may arise from target promiscuity or assay-specific artifacts . Mitigation strategies:

  • Orthogonal assays : Pair enzymatic inhibition (e.g., kinase activity) with cell-based viability assays (MTT or ATP-lite) .
  • SAR analysis : Modify substituents (e.g., replacing the 3-amine group with methyl or halogen) to isolate target-specific effects .
  • Binding studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct target engagement .

Advanced: What strategies are effective for resolving synthetic impurities in scaled-up reactions?

Common impurities include incomplete cyclization products (e.g., open-chain intermediates) and over-alkylated derivatives . Solutions:

  • Process optimization : Increase reaction time to 36 hours for full cyclization .
  • Quenching protocols : Add aqueous NaHCO₃ to neutralize excess HCl, reducing side reactions .
  • Crystallization gradients : Use stepwise ethanol/water ratios (70% → 90%) to selectively precipitate impurities .

Advanced: How can computational methods guide the identification of biological targets?

  • Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB structures 8HH or 8HN) to predict binding affinities .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 3-amine vs. 3-iodo derivatives) with antimicrobial IC₅₀ values .
  • MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

Advanced: What methodologies are recommended for studying metabolic stability?

  • In vitro hepatocyte assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess drug-drug interaction risks .
  • Metabolite ID : Employ HRMS (High-Resolution Mass Spectrometry) to detect phase I/II metabolites (e.g., m/z +16 for hydroxylation) .

Advanced: How can regioselective functionalization of the imidazo-pyrazine core be achieved?

  • Electrophilic substitution : Introduce iodine at the 3-position using NIS (N-iodosuccinimide) in acetic acid (yield: 65–70%) .
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(dppf)Cl₂ catalyst) to attach aryl groups at the 1-position .
  • Reductive amination : Modify the 3-amine group with ketones/aldehydes (NaBH₃CN, MeOH) for diversified analogs .

Advanced: What analytical approaches validate stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40°C, 75% RH), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) for 14 days. Monitor degradation via HPLC (e.g., new peaks at 4.2 min indicate hydrolysis) .
  • XRD analysis : Confirm crystalline stability (no polymorphic transitions) after 6 months at −20°C .

Advanced: How to design SAR studies for antimicrobial activity optimization?

  • Core modifications : Compare imidazo[1,5-a]pyrazine vs. imidazo[1,2-a]pyridine analogs for Gram-negative vs. Gram-positive selectivity .
  • Substituent libraries : Test halogen (Cl, Br), trifluoromethyl, and carboxylate groups at positions 1, 3, and 7 .
  • MIC assays : Use broth microdilution (CLSI guidelines) against E. coli (ATCC 25922) and S. aureus (ATCC 29213) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.